molecular formula C12H12ClN3 B12943662 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride CAS No. 103091-50-5

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride

Cat. No.: B12943662
CAS No.: 103091-50-5
M. Wt: 233.69 g/mol
InChI Key: AEWQZRUZPLJFAS-UHFFFAOYSA-N
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Description

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, making it a highly functionalized molecule.

Preparation Methods

The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is unique due to its specific substitution pattern. Similar compounds include:

Biological Activity

1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a compound of interest due to its potential biological activities. As a member of the imidazole family, this compound exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H12ClN
  • CAS Number : 103091-50-5
  • Structure : The compound features an imidazole ring, which is known for its diverse reactivity and biological significance.

Antimicrobial Activity

Research indicates that imidazole derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Imidazole-4-acetonitrile exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Organism
1H-Imidazole Derivative A28E. coli
1H-Imidazole Derivative B32P. aeruginosa
1H-Imidazole Derivative C31B. subtilis
Reference Drug (Ciprofloxacin)33Various

The above data illustrates the effectiveness of certain imidazole derivatives in inhibiting bacterial growth, suggesting that 1H-Imidazole-4-acetonitrile may share similar properties.

Anti-inflammatory Effects

Imidazoles are also known for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds in this category have been evaluated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases.

The biological activity of imidazole derivatives is largely attributed to their ability to interact with various biomolecules:

  • Enzyme Inhibition : Many imidazoles act as inhibitors for enzymes involved in metabolic pathways. For example, they can inhibit xanthine oxidase, leading to decreased production of reactive oxygen species.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing cellular signaling pathways critical for inflammation and immune response.

Case Studies

A study conducted by Jain et al. demonstrated the synthesis and evaluation of various imidazole derivatives against bacterial strains. The results indicated that specific modifications on the imidazole ring significantly enhanced antimicrobial activity compared to standard drugs .

Another investigation highlighted the potential use of imidazole derivatives in treating inflammatory conditions by demonstrating their capacity to lower levels of TNF-alpha and IL-6 in vitro .

Properties

CAS No.

103091-50-5

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C12H11N3.ClH/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;/h2-6H,7H2,1H3,(H,14,15);1H

InChI Key

AEWQZRUZPLJFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.Cl

Origin of Product

United States

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